molecular formula C22H22F3N3O3 B3179270 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid CAS No. 1781880-44-1

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid

Cat. No.: B3179270
CAS No.: 1781880-44-1
M. Wt: 433.4
InChI Key: SULXXKLCQRXMHP-UHFFFAOYSA-N
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Description

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid is a complex organic compound that combines a pyrazole ring with a piperidine moiety and is stabilized by trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity. The trifluoroacetic acid component helps stabilize the molecule, ensuring its activity in various environments.

Comparison with Similar Compounds

Similar Compounds

    5-amino-pyrazoles: These compounds share the pyrazole ring structure and have similar reactivity.

    Hydrazine-coupled pyrazoles: These compounds also feature a pyrazole ring and are used in similar applications.

    4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound shares the piperidine moiety and has comparable chemical properties.

Uniqueness

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine is unique due to its combination of a pyrazole ring with a piperidine moiety and stabilization by trifluoroacetic acid

Properties

IUPAC Name

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXXKLCQRXMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Reactant of Route 2
Reactant of Route 2
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Reactant of Route 3
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Reactant of Route 4
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Reactant of Route 5
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Reactant of Route 6
4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid

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